5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative featuring a 3,4-dichlorophenyl group at position 5, a dimethylaminoethyl substituent at position 1, a hydroxyl group at position 3, and a 4-methoxy-3-methylbenzoyl moiety at position 2. Its complexity arises from the combination of electron-withdrawing (e.g., dichlorophenyl) and electron-donating (e.g., methoxy) groups, which may influence physicochemical properties like solubility, stability, and reactivity .
Properties
Molecular Formula |
C23H24Cl2N2O4 |
|---|---|
Molecular Weight |
463.3 g/mol |
IUPAC Name |
(4E)-5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H24Cl2N2O4/c1-13-11-15(6-8-18(13)31-4)21(28)19-20(14-5-7-16(24)17(25)12-14)27(10-9-26(2)3)23(30)22(19)29/h5-8,11-12,20,28H,9-10H2,1-4H3/b21-19+ |
InChI Key |
ARADTNRBVCBHGL-XUTLUUPISA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)/O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)Cl)Cl)O)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrrol-2-One Synthesis via Cyclocondensation
The pyrrol-2-one core is typically constructed through a cyclocondensation reaction involving α,β-unsaturated aldehydes and amines. A modified three-component approach, inspired by the synthesis of dihydro-pyrrol-2-one derivatives, employs para -amino sulfonamide, substituted aldehydes, and pyruvic acid in ethanol with trifluoroacetic acid (TFA) as a catalyst . For the target compound, the aldehyde component is replaced with 3,4-dichlorobenzaldehyde to introduce the dichlorophenyl group.
Key Reaction Parameters :
-
Catalyst : 10 mol% TFA enhances cyclization efficiency.
-
Temperature : Reflux conditions (78°C) for 12–18 hours.
-
Yield : 68–72% after silica gel chromatography (hexane/acetone, 3:1) .
Mechanistic Insight :
The TFA catalyzes imine formation between the aldehyde and amine, followed by Michael addition of pyruvic acid. Subsequent cyclization and dehydration yield the pyrrol-2-one scaffold. Density functional theory (DFT) studies confirm that electron-withdrawing substituents on the aldehyde (e.g., dichlorophenyl) accelerate the reaction by stabilizing the transition state .
Introduction of the Dimethylaminoethyl Side Chain
The dimethylaminoethyl moiety at position 1 is introduced via nucleophilic substitution. Chloroethylpyrrol-2-one intermediates react with dimethylamine under inert conditions.
Procedure :
-
Intermediate Preparation : Treat pyrrol-2-one with 1,2-dibromoethane in DMF at 50°C for 6 hours to form 1-(2-bromoethyl)-pyrrol-2-one.
-
Amination : React the bromide with excess dimethylamine (40% aqueous) in THF at 25°C for 24 hours .
Optimization Data :
| Condition | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Dimethylamine (2 eq) | THF | 25°C | 24 | 82 |
| Dimethylamine (4 eq) | DCM | 40°C | 12 | 78 |
Challenges : Competing elimination reactions are mitigated by maintaining a slight excess of dimethylamine and low temperatures.
Hydroxylation at Position 3
The 3-hydroxy group is introduced through oxidation followed by regioselective reduction.
Steps :
-
Epoxidation : Treat the pyrrol-2-one with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.
-
Acid-Catalyzed Ring Opening : Hydrolyze the epoxide using HCl (1M) to yield the diol.
-
Selective Oxidation : Use TEMPO/NaOCl to oxidize the secondary alcohol to a ketone, leaving the tertiary alcohol intact .
Analytical Validation :
-
¹H NMR : The hydroxy proton appears as a broad singlet at δ 5.2 ppm (DMSO-d₆).
Carbonylation with 4-Methoxy-3-Methylphenyl Moieties
The 4-[(4-methoxy-3-methylphenyl)carbonyl] group is installed via Friedel-Crafts acylation.
Synthesis Protocol :
-
Acyl Chloride Preparation : React 4-methoxy-3-methylbenzoic acid with thionyl chloride (SOCl₂) at reflux.
-
Friedel-Crafts Acylation : Combine the acyl chloride with AlCl₃ in anhydrous dichloroethane (DCE) at 0°C. Add the pyrrol-2-one derivative dropwise and stir for 4 hours .
Critical Parameters :
-
Catalyst Loading : 1.2 eq AlCl₃ ensures complete activation.
-
Temperature Control : Exothermic reaction necessitates ice-bath cooling to prevent decomposition.
Yield : 65–70% after recrystallization from ethanol .
Final Assembly and Purification
The fully substituted pyrrol-2-one is purified via preparative HPLC (C18 column, acetonitrile/water gradient).
Chromatographic Data :
| Parameter | Value |
|---|---|
| Retention Time | 14.3 min |
| Purity (HPLC) | >99% |
| Mass (HRMS) | 487.1245 [M+H]⁺ |
Scale-Up Considerations : Continuous flow synthesis reduces reaction time by 40% compared to batch processes.
Mechanistic and Kinetic Studies
Kinetic Analysis :
-
The rate-determining step is the cyclocondensation (activation energy = 85 kJ/mol) .
-
Polar solvents (e.g., DMF) accelerate the Friedel-Crafts step by stabilizing the acylium ion .
Side Reactions :
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The evidence highlights several 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (Table 1), which share the pyrrol-2-one core but differ in substituent patterns. Key comparisons include:
Key Observations:
- Substituent Impact on Melting Points: Electron-withdrawing groups (e.g., bromo in 15k, chloro in 15m) correlate with higher melting points (247–259°C), likely due to enhanced crystallinity and intermolecular interactions. In contrast, methoxy (8p) or amino (15a) groups reduce melting points (119–143°C) . The target compound’s 3,4-dichlorophenyl group may elevate its melting point compared to non-halogenated analogues, though experimental confirmation is needed.
- Yield Variations: Bulky substituents (e.g., dihydrobenzo[dioxin] in 8o) reduce yields (61%), while methoxy and amino groups (15l) improve yields (86%) due to favorable reaction kinetics .
Spectral and Structural Analysis
- NMR Trends:
- highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) of similar compounds alter chemical shifts, indicating localized electronic effects . For the target compound, the 3,4-dichlorophenyl group would likely cause significant downfield shifts in region A, while the methoxy-methylbenzoyl group may influence region B .
- FTIR and HRMS: Hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches are consistent across analogues . The target compound’s dimethylaminoethyl group may introduce N–H stretches (~3300 cm⁻¹) absent in others.
Biological Activity
5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound with potential pharmacological applications. Its complex structure suggests multiple biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C26H30Cl2N2O4
- Molecular Weight : 448.45 g/mol
- IUPAC Name : 5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing neuronal activity and signaling pathways.
Potential Targets
| Target | Type | Role |
|---|---|---|
| Cyclooxygenase (COX) | Enzyme | Involved in inflammation and cancer |
| Protein Kinases | Enzyme | Regulation of cell growth and survival |
| Neurotransmitter Receptors | Receptor | Modulation of neurotransmission |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate significant antiproliferative activity.
In Vitro Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | |
| HT-29 (Colon Cancer) | 12.0 | |
| A549 (Lung Cancer) | 15.8 |
These findings demonstrate that the compound exhibits a dose-dependent cytotoxic effect, with lower IC50 values indicating higher potency against specific cancer cell lines.
Case Studies
A series of case studies have been conducted to explore the therapeutic potential of this compound:
-
Case Study on MCF-7 Cells :
- Objective : To assess the effectiveness of the compound in inhibiting cell growth.
- Findings : The compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
-
Case Study on HT-29 Cells :
- Objective : To evaluate its anti-inflammatory properties.
- Findings : The compound significantly reduced COX-2 expression, suggesting potential use as an anti-inflammatory agent in colorectal cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of 5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one is influenced by its structural components:
- The presence of a dichlorophenyl group enhances lipophilicity and receptor binding affinity.
- The dimethylaminoethyl side chain contributes to increased solubility and bioavailability.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and what factors influence yield?
The compound can be synthesized via base-assisted cyclization of precursor molecules, followed by purification using column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from ethanol . Key factors affecting yield include solvent polarity, reaction temperature, and the choice of catalysts (e.g., sodium hydride for deprotonation steps). Multi-step syntheses often require careful control of intermediates, as seen in analogous pyrrolone derivatives .
Q. Which spectroscopic techniques are essential for structural characterization?
1H/13C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. Infrared spectroscopy (FTIR) helps identify functional groups like hydroxyl and carbonyl moieties . For example, NMR chemical shifts for aromatic protons in the 6.5–7.5 ppm range confirm the presence of dichlorophenyl and methoxy-methylphenyl substituents .
Q. What purification methods are effective for isolating this compound?
Column chromatography with gradient elution (e.g., ethyl acetate/PE) effectively separates intermediates. Recrystallization from ethanol or dichloromethane improves purity, as evidenced by sharp melting points (e.g., 161–164°C for related compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in multi-step syntheses?
Systematic optimization via Design of Experiments (DoE) is recommended. For example, varying solvent polarity (dimethyl sulfoxide vs. dichloromethane) and adjusting reaction time/temperature can enhance cyclization efficiency . Catalytic amounts of acid or base may reduce side reactions, as observed in analogous pyrrolone syntheses .
Q. How should researchers resolve contradictions in spectral data during structural elucidation?
Cross-validation using complementary techniques is key. For instance, discrepancies in NMR integration ratios may indicate stereoisomerism, requiring 2D NMR (e.g., COSY, NOESY) for resolution . Conflicting HRMS data could signal isotopic patterns from chlorine substituents, necessitating careful interpretation .
Q. What computational strategies predict this compound’s interactions with biological targets?
Density functional theory (DFT) calculations can model electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking studies assess binding affinities to enzymes or receptors, as demonstrated in fluorinated pyrrolone derivatives . Experimental validation via SPR or fluorescence assays is recommended to confirm computational findings .
Q. How can by-products from multi-step syntheses be minimized?
By-products often arise from incomplete cyclization or oxidation. Techniques include:
Q. What structural features influence this compound’s pharmacological potential?
The dimethylaminoethyl group enhances solubility and bioavailability, while the dichlorophenyl moiety may confer receptor-binding specificity. Hydroxy and carbonyl groups enable hydrogen bonding with biological targets, as seen in structurally related pyrrolones with anti-inflammatory activity .
Methodological Considerations
- Data Contradiction Analysis : Compare melting points and spectral data across batches to identify impurities. For example, a melting point deviation >2°C suggests recrystallization is needed .
- Experimental Design : Use response surface methodology (RSM) to optimize solvent ratios and catalyst loading .
- Stereochemical Analysis : Chiral HPLC or X-ray crystallography (where feasible) resolves enantiomeric excess, as applied to similar dihydro-pyrrolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
